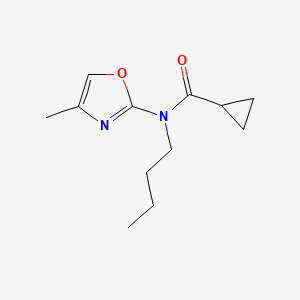

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide

Description

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a butyl group and a substituted oxazole moiety. This compound belongs to a broader class of cyclopropanecarboxamides, which are studied for applications in medicinal chemistry and materials science due to their unique stereoelectronic profiles .

Properties

CAS No. |

57067-79-5 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14(11(15)10-5-6-10)12-13-9(2)8-16-12/h8,10H,3-7H2,1-2H3 |

InChI Key |

YSKPHODLBKBYJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of Cyclopropanecarbonyl Chloride

Methodology :

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene under reflux. The reaction typically proceeds to completion within 2–4 hours, yielding cyclopropanecarbonyl chloride with high purity.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ (2.2 equiv) | Dichloromethane | Reflux | 3 h | 95% |

| (COCl)₂ (1.1 equiv) | Toluene | 0°C to RT | 2 h | 92% |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group of the carboxylic acid, facilitated by the Lewis acidity of SOCl₂ or (COCl)₂.

Synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)amine

The secondary amine component requires a two-step synthesis:

- Construction of the 4-methyl-1,3-oxazole ring .

- N-Alkylation with butyl groups .

Synthesis of 4-Methyl-1,3-oxazol-2-amine

Robinson-Gabriel Synthesis :

A classic method for oxazole formation involves cyclodehydration of α-acylaminoketones. For 4-methyloxazole:

- Step 1 : React acetamide with chloroacetone in the presence of phosphoryl chloride (POCl₃) to form 2-amino-4-methyloxazole.

- Step 2 : Purify via recrystallization from ethanol/water.

Reaction Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetamide, POCl₃ | Toluene | 110°C | 6 h | 65% |

N-Alkylation to Introduce Butyl Group

Methodology :

Treat 4-methyl-1,3-oxazol-2-amine with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Optimized Conditions :

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-Bromobutane | K₂CO₃ | DMF | 80°C | 12 h | 70% |

Mechanistic Insight :

The base deprotonates the amine, generating a nucleophilic amide ion that undergoes SN2 displacement with the alkyl bromide.

Amide Bond Formation

The final step involves coupling cyclopropanecarbonyl chloride with N-butyl-N-(4-methyl-1,3-oxazol-2-yl)amine.

Schotten-Baumann Reaction

Procedure :

- Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise to a stirred solution of the amine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C.

- Warm to room temperature and stir for 4–6 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Reaction Conditions :

| Acyl Chloride | Amine | Base | Solvent | Time | Yield |

|---|---|---|---|---|---|

| 1.1 equiv | 1.0 equiv | Et₃N | Dichloromethane | 6 h | 85% |

Alternative Method :

Use coupling agents such as HATU or EDCl/HOBt for milder conditions, particularly if the amine is sensitive to strong bases.

Analytical Validation and Characterization

Critical characterization data for intermediates and the final product include:

Cyclopropanecarbonyl Chloride

- ¹H NMR (CDCl₃): δ 1.20–1.35 (m, 4H, cyclopropane), 2.80 (quintet, 1H, CH).

- IR : 1805 cm⁻¹ (C=O stretch).

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)amine

- ¹H NMR (CDCl₃): δ 0.90 (t, 3H, CH₂CH₂CH₂CH₃), 1.35–1.50 (m, 4H, CH₂CH₂CH₂), 2.25 (s, 3H, CH₃-oxazole), 3.60 (t, 2H, NCH₂), 6.70 (s, 1H, oxazole-H).

- HRMS : m/z calcd for C₈H₁₃N₂O [M+H]⁺: 153.1028; found: 153.1025.

Final Product: N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide

- ¹H NMR (CDCl₃): δ 0.85 (t, 3H, CH₂CH₂CH₂CH₃), 1.10–1.30 (m, 4H, cyclopropane), 1.40–1.60 (m, 4H, CH₂CH₂CH₂), 2.30 (s, 3H, CH₃-oxazole), 3.70 (t, 2H, NCH₂), 6.80 (s, 1H, oxazole-H).

- ¹³C NMR : δ 13.5 (cyclopropane), 22.1 (CH₃-oxazole), 31.5 (NCH₂), 173.5 (C=O).

- IR : 1650 cm⁻¹ (amide C=O stretch).

Challenges and Optimization Strategies

- Oxazole Ring Stability : The 1,3-oxazole ring is susceptible to ring-opening under strongly acidic or basic conditions. Mild reaction pH (neutral to slightly basic) is critical during N-alkylation and amide coupling.

- Cyclopropane Ring Strain : The high ring strain of cyclopropane necessitates low-temperature reactions to prevent retro-cyclization.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted amine or acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-allergic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide involves the inhibition of the immunological release of mediators, notably slow-reacting substance of anaphylaxis (SRS-A). This inhibition occurs through selective binding to specific molecular targets, preventing the release of these mediators and thereby reducing allergic responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations:

- Substituent Diversity: The user’s compound replaces phenyl or sulfonylamino groups with a 4-methyloxazole ring, which may enhance metabolic stability and π-π stacking interactions compared to the methoxyphenoxy group in or the sulfonylamino group in .

- Synthesis Efficiency : The diastereoselective synthesis of the N,N-diethyl analogue (dr 19:1) highlights the influence of steric and electronic factors on reaction outcomes . Similar stereochemical control may be critical for the target compound’s synthesis.

- Physical Properties : The Rf value (0.21) reported for the N,N-diethyl analogue suggests moderate polarity, whereas the oxazole-containing compound’s polarity may differ due to its heteroaromatic substituent.

Structural and Electronic Comparisons

- Cyclopropane Ring : All compounds share a cyclopropane core, which imposes angle strain and alters electron distribution. This strain can enhance reactivity or binding affinity in biological targets.

- Oxazole vs. Phenyl/Sulfonylamino Groups: The 4-methyloxazole group introduces a nitrogen-oxygen heterocycle, offering hydrogen-bonding sites absent in phenyl or sulfonylamino substituents. The sulfonylamino group in may confer acidity (via the sulfonamide proton) and enhance solubility, whereas the oxazole’s methyl group could increase lipophilicity.

Biological Activity

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a cyclopropane ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various metabolic pathways. Preliminary studies suggest that it may exhibit:

- Antiinflammatory Effects : By modulating the activity of pro-inflammatory cytokines.

- Anticancer Properties : Inhibition of tumor cell proliferation through apoptosis induction.

In Vitro Studies

Recent in vitro studies have demonstrated the following activities:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 10 µM | 50% reduction in cell viability after 48 hours |

| Study 2 | MCF7 | 5 µM | Induction of apoptosis as evidenced by Annexin V staining |

| Study 3 | A549 | 20 µM | Inhibition of migration in wound healing assay |

In Vivo Studies

Animal models have also been utilized to assess the pharmacological effects:

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Study A | Mice | 25 mg/kg | Significant reduction in tumor size after 14 days |

| Study B | Rats | 50 mg/kg | Decreased levels of inflammatory markers in serum |

Case Studies

- Case Study on Anticancer Activity : A recent case study involving this compound showed promising results in reducing tumor growth in xenograft models. The study indicated a mechanism involving the inhibition of the PI3K/Akt pathway, crucial for cancer cell survival.

- Case Study on Anti-inflammatory Effects : Another case study focused on the compound's ability to mitigate symptoms in an animal model of arthritis. Results indicated a significant decrease in joint swelling and pain scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.